N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide

Catalog No.
S14391045
CAS No.
M.F
C13H17N5O4
M. Wt
307.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin...

Product Name

N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide

IUPAC Name

N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)

InChI Key

SPRCIUDOEWOPKD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide is a complex organic compound characterized by its unique structural features, which include a purine base linked to a sugar moiety and an amide group. Its molecular formula is C13H17N5O4C_{13}H_{17}N_{5}O_{4}, with a molecular weight of approximately 307.31 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

The chemical reactivity of N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide can be attributed to its functional groups. The amide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the purine base may participate in nucleophilic substitution reactions, particularly at the nitrogen atoms, allowing for further derivatization and functionalization.

This compound exhibits significant biological activity, particularly as an inhibitor of nucleic acid synthesis. It has been studied for its potential to interfere with viral replication and cancer cell proliferation by inhibiting key enzymes involved in DNA and RNA synthesis. The presence of the hydroxymethyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

The synthesis of N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide typically involves several key steps:

  • Formation of the Purine Base: The purine structure is synthesized from simpler nitrogen-containing compounds through condensation reactions.
  • Attachment of the Sugar Moiety: The sugar component, often derived from ribose or similar sugars, is attached to the purine base via glycosylation reactions.
  • Introduction of the Propanamide Group: The final step involves the acylation of the amino group on the purine with propanoic acid or its derivatives to yield the desired amide.

These synthetic routes may vary depending on available starting materials and desired yields.

N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide has various applications, including:

  • Medicinal Chemistry: As a potential therapeutic agent against viral infections and cancer.
  • Biochemical Research: As a tool for studying nucleic acid metabolism and enzyme inhibition.
  • Pharmaceutical Development: In drug formulation processes aimed at enhancing bioavailability and stability.

Several compounds share structural similarities with N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide. These include:

  • N6-Lauroyl Cordycepin: This compound features a similar purine base but differs in the length of the acyl chain.
  • 2-Hydroxymethyl Tetrahydrofuran: Shares a sugar moiety but lacks the purine structure.
  • N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide: Contains a similar purine base but includes additional functional groups that alter its biological activity.

Uniqueness

The uniqueness of N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide lies in its specific combination of functional groups that confer distinct chemical properties and biological activities, particularly in the context of nucleic acid synthesis inhibition. This makes it a valuable candidate for further research in antiviral and anticancer therapies.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

307.12805404 g/mol

Monoisotopic Mass

307.12805404 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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